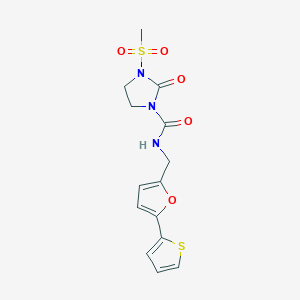
3-(methylsulfonyl)-2-oxo-N-((5-(thiophen-2-yl)furan-2-yl)methyl)imidazolidine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar complex molecules typically involves multi-step reactions that incorporate various functional groups to achieve the desired molecular framework. For instance, the creation of related imidazolidine derivatives has been achieved through base-induced cycloaddition of ethyl isocyanoacetate to unsymmetrically substituted quinoxalines, highlighting the potential methodologies that could be applied to synthesize the subject compound (Sundaram et al., 2007)(Sundaram et al., 2007).
Molecular Structure Analysis
The molecular structure of compounds like the one often features complex arrangements of atoms and bonds, which can be elucidated using spectroscopic methods such as NMR and FTIR. These techniques provide insights into the molecular geometry, electronic structure, and interatomic interactions, essential for understanding the compound's behavior and reactivity (Ovonramwen et al., 2021)(Ovonramwen et al., 2021).
Chemical Reactions and Properties
Compounds with imidazolidine structures participate in a variety of chemical reactions, reflecting their reactivity and potential applications. For example, the dipolar cycloaddition reaction has been used to create substituted imidazo[1,5-a]quinoxalines, demonstrating the chemical versatility of such frameworks (Sundaram et al., 2007)(Sundaram et al., 2007).
Physical Properties Analysis
The physical properties, including melting point, solubility, and stability, of similar compounds are crucial for their practical application and can be predicted based on their molecular structure. These properties are influenced by molecular weight, polarity, and the presence of functional groups.
Chemical Properties Analysis
The chemical properties, such as acidity, basicity, and reactivity towards other chemicals, define the compound's potential in various applications, including material science and pharmaceuticals. The presence of functional groups like sulfonamides and imidazolidines indicates specific reactivity patterns that can be leveraged in chemical synthesis and modifications (Xie et al., 2023)(Xie et al., 2023).
Applications De Recherche Scientifique
Cardiac Electrophysiological Activity
Compounds with imidazolylbenzamides or benzene-sulfonamides structures have shown potency in in vitro Purkinje fiber assays, indicating their potential use in cardiac electrophysiological applications. Such compounds have been compared with sematilide, a selective class III agent, for their efficacy in models of reentrant arrhythmias, suggesting their relevance in cardiovascular research (Morgan et al., 1990).
Antiprotozoal Agents
Dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines have been synthesized for their antiprotozoal properties, showing strong DNA affinities and significant in vitro and in vivo activities against T. b. rhodesiense and P. falciparum. Such compounds offer a basis for developing treatments for protozoal infections (Ismail et al., 2004).
Anticancer Agents
Research into indapamide derivatives has revealed compounds with proapoptotic activity against melanoma cell lines, demonstrating the potential of sulfonamide derivatives in cancer treatment. These studies highlight the structure-activity relationships critical for designing effective anticancer agents (Yılmaz et al., 2015).
Aldose Reductase Inhibitors
Sulfonamide derivatives have been investigated for their role as aldose reductase inhibitors (ARIs), with potential implications for managing diabetic complications. Some compounds exhibit submicromolar inhibitory profiles, underscoring their therapeutic potential in diabetes management (Alexiou & Demopoulos, 2010).
Propriétés
IUPAC Name |
3-methylsulfonyl-2-oxo-N-[(5-thiophen-2-ylfuran-2-yl)methyl]imidazolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O5S2/c1-24(20,21)17-7-6-16(14(17)19)13(18)15-9-10-4-5-11(22-10)12-3-2-8-23-12/h2-5,8H,6-7,9H2,1H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJGIFAPRFYCYJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCN(C1=O)C(=O)NCC2=CC=C(O2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(methylsulfonyl)-2-oxo-N-((5-(thiophen-2-yl)furan-2-yl)methyl)imidazolidine-1-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-Chlorophenyl)-2-[[4-phenyl-5-(quinolin-8-yloxymethyl)-1,2,4-triazol-3-yl]sulfanyl]ethanone](/img/structure/B2484234.png)
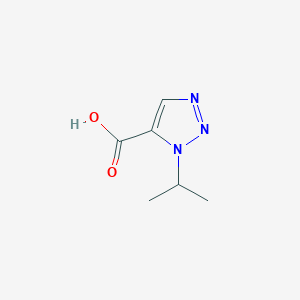
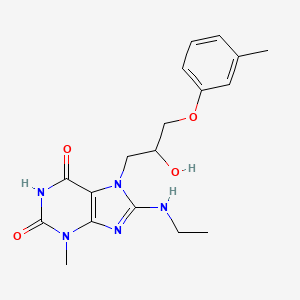

![N-benzyl-2-(3-(2-(m-tolyl)acetamido)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-2-yl)acetamide](/img/structure/B2484239.png)
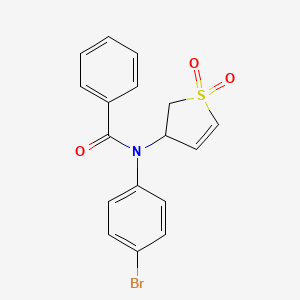

![3-(2-bromophenyl)-1-((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one](/img/structure/B2484243.png)
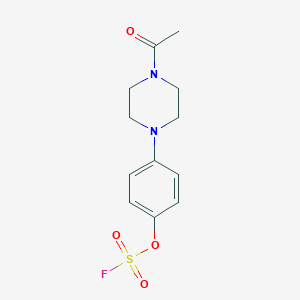
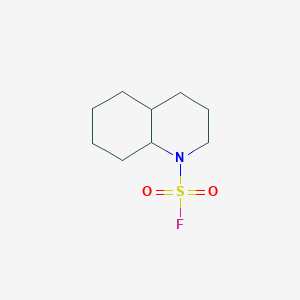
![Methyl 4-{[3-(4-chlorophenyl)-5-isoxazolyl]methoxy}benzenecarboxylate](/img/structure/B2484248.png)
![Ethyl 2-({5-[(3-methoxybenzoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetate](/img/structure/B2484249.png)
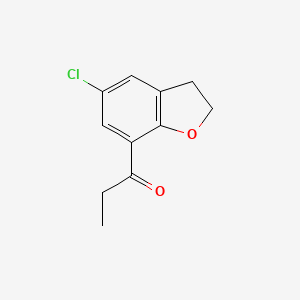
![Ethyl 8-(4-methoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxylate](/img/structure/B2484253.png)